molecular formula C12H14BrNO3 B8159122 Methyl 5-bromo-6-(cyclopentyloxy)nicotinate

Methyl 5-bromo-6-(cyclopentyloxy)nicotinate

Cat. No. B8159122
M. Wt: 300.15 g/mol
InChI Key: CCHIZMXOHAPQSD-UHFFFAOYSA-N
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Patent
US07812028B2

Procedure details

Cyclopentanol (1 mL, 11 mmol) was dissolved in DMF (25 mL) and a dispersion of sodium hydride in oil (55-65%, 480 mg) was added at room temperature. The mixture was stirred for 1 h at room temperature and 5-bromo-6-chloro-3-pyridinecarboxylic acid methyl ester (2.5 g, 10 mmol) was added. Stirring was continued for 1 h at room temperature and the mixture was afterwards partitioned between water and diethyl ether. Organic phases were pooled, dried with MgSO4 and the solvent was evaporated. The residue was purified by column chromatography on silica (n-heptane/ethyl acetate 9:1) to yield 0.48 g of the title compound as a colorless oil, MS (EI) 299.0, 301.0 (M)+.
Quantity
1 mL
Type
reactant
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
oil
Quantity
480 mg
Type
solvent
Reaction Step Two
Quantity
2.5 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[H-].[Na+].[CH3:9][O:10][C:11]([C:13]1[CH:14]=[N:15][C:16](Cl)=[C:17]([Br:19])[CH:18]=1)=[O:12]>CN(C=O)C>[CH3:9][O:10][C:11]([C:13]1[CH:14]=[N:15][C:16]([O:6][CH:1]2[CH2:5][CH2:4][CH2:3][CH2:2]2)=[C:17]([Br:19])[CH:18]=1)=[O:12] |f:1.2|

Inputs

Step One
Name
Quantity
1 mL
Type
reactant
Smiles
C1(CCCC1)O
Name
Quantity
25 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Na+]
Name
oil
Quantity
480 mg
Type
solvent
Smiles
Step Three
Name
Quantity
2.5 g
Type
reactant
Smiles
COC(=O)C=1C=NC(=C(C1)Br)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred for 1 h at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
Stirring
WAIT
Type
WAIT
Details
was continued for 1 h at room temperature
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the mixture was afterwards partitioned between water and diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica (n-heptane/ethyl acetate 9:1)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC(=O)C=1C=NC(=C(C1)Br)OC1CCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.48 g
YIELD: CALCULATEDPERCENTYIELD 16%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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